4-Chlorohexanoyl Chloride

Descripción general

Descripción

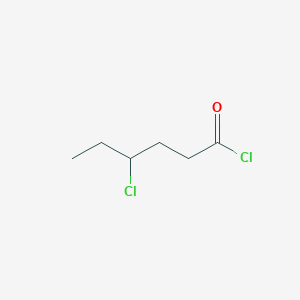

4-Chlorohexanoyl Chloride is a chemical compound belonging to the class of acyl chlorides. It is a colorless liquid with a pungent odor and is commonly used in various industrial and scientific applications. The molecular formula of this compound is C6H10Cl2O, and it has a molecular weight of 169.05 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorohexanoyl Chloride can be synthesized through the chlorination of hexanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where hexanoic acid reacts with thionyl chloride to form this compound along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient distillation techniques to separate and purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorohexanoyl Chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chlorohexanoic acid and hydrogen chloride.

Reduction: It can be reduced to 4-chlorohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Major Products Formed:

Aplicaciones Científicas De Investigación

4-Chlorohexanoyl Chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug delivery systems.

Industry: It is utilized in the production of specialty chemicals, polymers, and coatings

Mecanismo De Acción

The mechanism of action of 4-Chlorohexanoyl Chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules such as proteins and nucleic acids. The pathways involved in its reactions are typically nucleophilic acyl substitution mechanisms .

Comparación Con Compuestos Similares

6-Chlorohexanoyl Chloride: Similar in structure but with the chlorine atom at the 6th position instead of the 4th.

4-Chlorobutyryl Chloride: A shorter chain analog with the chlorine atom at the 4th position.

5-Chlorovaleroyl Chloride: Another analog with the chlorine atom at the 5th position.

Uniqueness: 4-Chlorohexanoyl Chloride is unique due to its specific reactivity and position of the chlorine atom, which influences its chemical behavior and applications. Its distinct properties make it suitable for specific synthetic routes and industrial applications that other similar compounds may not efficiently perform .

Actividad Biológica

4-Chlorohexanoyl chloride is an acyl chloride compound that has garnered attention for its potential biological activities, particularly in the context of its application in medicinal chemistry and as a building block in the synthesis of bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, implications in quorum sensing, and related case studies.

This compound (C6H10ClO) is characterized by the presence of a chlorine atom at the fourth carbon of the hexanoyl chain. Its structure allows it to participate in various chemical reactions, particularly acylation processes, which are crucial for synthesizing more complex organic compounds.

Quorum Sensing Modulation

Recent studies have indicated that halogenated acyl chlorides, including this compound, can act as modulators of quorum sensing (QS) in bacteria. Quorum sensing is a communication system that bacteria use to coordinate behavior based on population density. In particular, this compound has been investigated for its ability to interfere with the signaling pathways of gram-negative bacteria such as Pseudomonas aeruginosa.

- Inhibition of Virulence Factors : The compound may inhibit the production of virulence factors by disrupting the QS signaling pathways. This disruption can lead to reduced biofilm formation and lower pathogenicity in bacterial infections .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound has shown promising results in inhibiting the growth of certain gram-negative bacteria, suggesting its potential utility as an antibacterial agent.

Study on QS Inhibition

A study examined the effects of various halogenated acyl chlorides on QS in Pseudomonas aeruginosa. It was found that compounds like this compound could significantly inhibit QS-mediated behaviors, such as pyocyanin production and biofilm formation. The study utilized a series of assays to quantify the inhibition effects and established dose-response relationships .

Occupational Exposure Incident

An incident involving chloroacetyl chloride highlighted the potential dangers associated with exposure to chlorinated acyl chlorides. While this case specifically dealt with chloroacetyl chloride, it underscores the need for caution when handling similar compounds due to their reactive nature and potential for causing severe health issues upon exposure .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on QS Inhibition | This compound inhibited pyocyanin production in Pseudomonas aeruginosa | Potential therapeutic applications in treating bacterial infections |

| Occupational Exposure Case | Severe health impacts observed from exposure to chlorinated acyl chlorides | Emphasizes safety measures required when handling these compounds |

Propiedades

IUPAC Name |

4-chlorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMAMSOFICKDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.